N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide
Description
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridine-2-carboxamide group and a 2-(1H-indol-3-yl)ethyl moiety. This structure combines pharmacologically relevant motifs: the indole group is associated with biological activity in neurotransmitters and kinase inhibitors, while the 1,2,4-triazole ring is known for its role in metal coordination and enzyme inhibition .
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16N6O/c25-17(15-7-3-4-10-19-15)22-18-21-16(23-24-18)9-8-12-11-20-14-6-2-1-5-13(12)14/h1-7,10-11,20H,8-9H2,(H2,21,22,23,24,25) |
InChI Key |
VDYRUWYLPSVGME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of tryptamine with a carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde derivatives, while reduction of the triazole ring can produce triazoline derivatives.
Scientific Research Applications
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Pyridine Motifs
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide ():
- Structure : Lacks the indole-ethyl substituent, retaining only the triazole-pyridine carboxamide backbone.
- Properties: Crystallizes in a monoclinic system (space group P21/n) with hydrogen-bonded 2D sheets stabilized by π–π stacking .
2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine ():
- Structure : Features a triazole linked to two pyridine rings.
- Biological Relevance: Found to increase 55.64-fold in moyamoya disease (MMD) patient plasma, suggesting a metabolic or diagnostic role . Unlike the query compound, this analogue lacks an indole or carboxamide group, highlighting divergent biological pathways.
Analogues with Indole or Heterocyclic Modifications
5-Methyl-N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2-indolinecarboxamide ():
- Structure : Shares the triazolyl-ethyl-indole backbone but replaces pyridine-2-carboxamide with an indolinecarboxamide.
- The indoline group may confer distinct conformational flexibility compared to the rigid indole-ethyl chain in the query compound.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-5-yl)propanoate ():
- Structure : Simpler triazole derivative with an ester-functionalized side chain.
- Applications : Serves as a building block in organic synthesis, emphasizing the versatility of triazole cores in medicinal chemistry .
Pesticidal Triazole Derivatives ()
Compounds like N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclamide demonstrate triazole-based agrochemical applications. These derivatives prioritize sulfonyl and pyrimidine groups for pesticidal activity, contrasting with the query compound’s indole and carboxamide pharmacophores .
Comparative Data Table
Key Research Findings
- Structural Influence on Activity : The indole-ethyl group in the query compound may enhance binding to hydrophobic enzyme pockets compared to simpler triazole-pyridine derivatives .
- Metabolic vs.
- Agrochemical Divergence : Pesticidal triazoles prioritize sulfonyl and pyrimidine groups, underscoring the role of substituents in determining application domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
